alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol
Brand Name: Vulcanchem
CAS No.: 92654-59-6
VCID: VC8354891
InChI: InChI=1S/C15H20O/c16-15(10-12-6-7-12,11-13-8-9-13)14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2
SMILES: C1CC1CC(CC2CC2)(C3=CC=CC=C3)O
Molecular Formula: C15H20O
Molecular Weight: 216.32 g/mol

alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol

CAS No.: 92654-59-6

Cat. No.: VC8354891

Molecular Formula: C15H20O

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol - 92654-59-6

Specification

CAS No. 92654-59-6
Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
IUPAC Name 1,3-dicyclopropyl-2-phenylpropan-2-ol
Standard InChI InChI=1S/C15H20O/c16-15(10-12-6-7-12,11-13-8-9-13)14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2
Standard InChI Key PEUYFCDDVJGLQQ-UHFFFAOYSA-N
SMILES C1CC1CC(CC2CC2)(C3=CC=CC=C3)O
Canonical SMILES C1CC1CC(CC2CC2)(C3=CC=CC=C3)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a benzene ring attached to a central carbon bearing a hydroxyl group and two cyclopropylmethyl substituents. The cyclopropane rings introduce significant steric hindrance and angle strain, influencing both physical properties and chemical behavior. The IUPAC name, 1,3-dicyclopropyl-2-phenylpropan-2-ol, precisely describes this arrangement.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC15H20O\text{C}_{15}\text{H}_{20}\text{O}
Molecular Weight216.32 g/mol
Canonical SMILESC1CC1CC(CC2CC2)(C3=CC=CC=C3)O
InChI KeyPEUYFCDDVJGLQQ-UHFFFAOYSA-N

The cyclopropylmethyl groups adopt a gauche conformation relative to the benzyl alcohol moiety, as inferred from NMR studies of analogous compounds. This spatial arrangement creates a rigid framework that impacts solubility and reactivity.

Synthetic Methodologies

Nucleophilic Alkylation

A common route involves the alkylation of benzyl alcohol derivatives with cyclopropylmethyl halides. For example, treatment of benzyl bromide with cyclopropylmethyl magnesium bromide under Grignard conditions yields the target compound after hydrolysis.

Transition Metal-Catalyzed Coupling

Nickel- or palladium-catalyzed cross-couplings between cyclopropylmethyl boronates and benzyl alcohol precursors have been explored to improve regioselectivity. These methods often employ ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) to stabilize reactive intermediates.

Table 2: Comparison of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Grignard Alkylation65–75SimplicityPoor functional group tolerance
Transition Metal Catalysis80–85High regiocontrolCatalyst cost

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL at 25°C) but dissolves readily in dichloromethane and tetrahydrofuran. Stability studies indicate decomposition above 150°C, with cyclopropane ring opening observed under strongly acidic conditions (pH < 2).

Spectroscopic Signatures

  • 1H^1\text{H} NMR: Cyclopropane protons resonate as multiplet signals between δ 0.5–1.2 ppm, while aromatic protons appear as a singlet near δ 7.3 ppm.

  • IR Spectroscopy: A broad O–H stretch at ~3400 cm1^{-1} and C–C cyclopropane vibrations at 980–1050 cm1^{-1}.

Reactivity and Functionalization

Oxidation Pathways

Treatment with pyridinium chlorochromate (PCC) oxidizes the alcohol to a ketone, yielding alpha,alpha-bis(cyclopropylmethyl)benzophenone. This product serves as a precursor for further functionalization via Wittig or aldol reactions.

Ring-Opening Reactions

Under radical initiation (e.g., AIBN), the cyclopropane rings undergo strain-driven opening to form conjugated dienes. This reactivity parallels that of simpler cyclopropane derivatives but proceeds with slower kinetics due to steric shielding .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s rigid structure makes it a candidate for modulating drug pharmacokinetics. For instance, incorporation into protease inhibitor scaffolds has been hypothesized to enhance metabolic stability through steric blocking of enzymatic degradation.

Materials Science

Polymer composites incorporating this alcohol exhibit increased glass transition temperatures (TgT_g) compared to unmodified analogs, likely due to restricted chain mobility from the cyclopropane groups.

FieldUse CaseChallenge
Medicinal ChemistryProdrug synthesisPoor aqueous solubility
CatalysisLigand design for asymmetric synthesisSynthetic complexity
Polymer EngineeringCrosslinking agentThermal instability above 150°C

Comparative Analysis with Structural Analogs

Fluorinated Derivatives

Replacing cyclopropane with difluoromethyl groups (e.g., alpha,alpha-bis(difluoromethyl)benzyl alcohol) enhances lipophilicity but reduces thermal stability.

Monosubstituted Variants

Compounds with a single cyclopropylmethyl group exhibit faster reaction kinetics in SN2 displacements due to reduced steric hindrance.

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